

N-Cyclopropyl-3-nitropyridin-4-amine CAS 380605-28-7 properties

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Compound of Interest

Compound Name: N-Cyclopropyl-3-nitropyridin-4-amine

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N-Cyclopropyl-3-nitropyridin-4-amine: A Technical Guide

CAS Number: 380605-28-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-3-nitropyridin-4-amine is a nitroaromatic amine compound with significant potential as a building block in medicinal chemistry and pharmaceutical research. Its structural features, particularly the presence of a pyridine core modified with a nitro and a cyclopropylamino group, make it a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules. This document provides a comprehensive overview of the known properties, synthesis, and analytical considerations for this compound. While a detailed, experimentally validated protocol and specific characterization data are not widely available in public literature, this guide consolidates the existing information and provides a framework for its use in a research and development setting.

Chemical and Physical Properties

N-Cyclopropyl-3-nitropyridin-4-amine is a solid at room temperature. Its key chemical and physical properties are summarized in the tables below.

Table 1: General Properties

Property	Value	Source
CAS Number	380605-28-7	[1] [2]
Molecular Formula	C ₈ H ₉ N ₃ O ₂	[1] [3]
Molecular Weight	179.18 g/mol	[1] [3]
IUPAC Name	N-cyclopropyl-3-nitropyridin-4-amine	[1]
InChI Key	OXWIUZUWZJVMSR-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Source
Boiling Point	345.645 °C at 760 mmHg	[3]
Flash Point	162.841 °C	[3]
Density	1.453 g/cm ³	[3]
Refractive Index	1.701	[3]
Polar Surface Area	70.7 Å ²	[3]
XLogP3	2.16030	[3]

Synthesis

The primary and most effective method for the synthesis of **N-Cyclopropyl-3-nitropyridin-4-amine** is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[\[1\]](#) This method involves the reaction of a 4-halo-3-nitropyridine, typically 4-chloro-3-nitropyridine, with cyclopropylamine.[\[1\]](#)

The electron-withdrawing nature of the nitro group at the 3-position of the pyridine ring activates the 4-position for nucleophilic attack by cyclopropylamine.[\[1\]](#) The reaction proceeds

through a Meisenheimer complex intermediate, followed by the elimination of the halide leaving group to yield the final product.[1]

Experimental Protocol (Representative)

While a specific, detailed experimental protocol for the synthesis of **N-Cyclopropyl-3-nitropyridin-4-amine** is not readily available in the reviewed literature, the following is a representative procedure based on general SNAr reactions for similar compounds. Note: This protocol should be optimized for the specific reactants.

Materials:

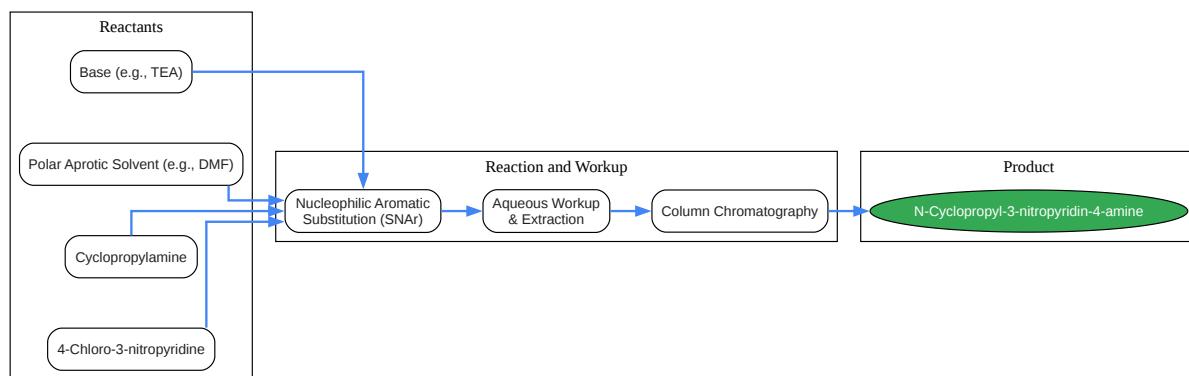
- 4-chloro-3-nitropyridine
- Cyclopropylamine
- A suitable polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
- A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

- In a round-bottom flask, dissolve 4-chloro-3-nitropyridine (1.0 eq) in the chosen polar aprotic solvent.
- Add the non-nucleophilic base (1.1-1.5 eq) to the solution.
- Slowly add cyclopropylamine (1.1-1.5 eq) to the reaction mixture at room temperature.
- Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Once the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, it can be collected by filtration. Otherwise, the reaction mixture should be quenched with water and extracted with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **N-Cyclopropyl-3-nitropyridin-4-amine**.

Analytical Characterization (Hypothetical)

Detailed experimental spectral data for **N-Cyclopropyl-3-nitropyridin-4-amine** is not available in the public domain. However, based on its structure, the following spectroscopic characteristics can be anticipated.

Table 3: Hypothetical NMR Data

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
¹ H	δ 8.5-9.0	s	1H	Pyridine H-2
¹ H	δ 8.0-8.5	d	1H	Pyridine H-6
¹ H	δ 6.5-7.0	d	1H	Pyridine H-5
¹ H	δ 2.5-3.0	m	1H	Cyclopropyl CH
¹ H	δ 0.5-1.5	m	4H	Cyclopropyl CH ₂
¹³ C	δ 150-160	-	-	Pyridine C-4
¹³ C	δ 145-155	-	-	Pyridine C-2
¹³ C	δ 130-140	-	-	Pyridine C-6
¹³ C	δ 120-130	-	-	Pyridine C-3
¹³ C	δ 105-115	-	-	Pyridine C-5
¹³ C	δ 25-35	-	-	Cyclopropyl CH
¹³ C	δ 5-15	-	-	Cyclopropyl CH ₂

Note: "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet. Chemical shifts are approximate and will depend on the solvent used.

Table 4: Hypothetical Mass Spectrometry Data

Technique	Expected m/z	Interpretation
ESI-MS (+)	180.0768	$[M+H]^+$
HRMS	179.0695	Exact mass for $C_8H_9N_3O_2$

Applications in Research and Drug Development

N-Cyclopropyl-3-nitropyridin-4-amine serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The primary application lies in the development of kinase inhibitors.^[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The pyridine core of this compound can be further modified to enhance biological activity and selectivity towards specific kinases.^[1]

Researchers also utilize this compound to study structure-activity relationships (SAR) of nitroaromatic amines.^[1] By systematically modifying the structure and observing the effects on biological activity, researchers can gain insights into the molecular features required for a desired therapeutic effect.

Safety and Handling

N-Cyclopropyl-3-nitropyridin-4-amine is classified as harmful if swallowed and may cause skin and serious eye irritation.^[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye/face protection.^[1]

For storage, the compound should be kept in a tightly sealed container in a dry environment, protected from light, and preferably under an inert atmosphere at room temperature.^[1] This product is intended for research use only and is not for human or veterinary use.^[1]

Conclusion

N-Cyclopropyl-3-nitropyridin-4-amine is a valuable chemical intermediate with clear applications in the synthesis of potential therapeutic agents, particularly kinase inhibitors. While a comprehensive, publicly available dataset of its experimental properties and a detailed synthesis protocol are currently lacking, the information presented in this guide provides a solid

foundation for its use in a research setting. Further optimization of the synthesis and detailed characterization of the compound will be crucial for its broader application in drug discovery and development.

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